molecular formula C11H13FO3 B1400067 Ethyl 2-(2-fluoro-5-methyl-phenoxy)acetate CAS No. 1339681-64-9

Ethyl 2-(2-fluoro-5-methyl-phenoxy)acetate

Cat. No. B1400067
CAS RN: 1339681-64-9
M. Wt: 212.22 g/mol
InChI Key: DYQOCJIESSBNKS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluoro-5-methyl-phenoxy)acetate (EFMP) is an important synthetic intermediate used in the production of a variety of compounds, including pharmaceuticals, pesticides, and other specialty chemicals. EFMP has a wide range of applications in the scientific research field due to its unique properties and versatility.

Scientific Research Applications

  • Fluorinated o-Aminophenol Derivatives for Measurement of Intracellular pH :

    • This study discusses the use of Ethyl 2-(2-fluoro-5-methyl-phenoxy)acetate derivatives as pH-sensitive probes, useful for measuring intracellular pH levels (Rhee, Levy, & London, 1995).
  • Corrosion Inhibition in Mild Steel :

    • A derivative of Ethyl 2-(2-fluoro-5-methyl-phenoxy)acetate, specifically (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate (AE-1), has been investigated for its role in inhibiting corrosion in mild steel in hydrochloric acid solutions. This highlights its potential in materials science and industrial applications (Lgaz et al., 2017).
  • Synthesis of Zinquin Ester and Zinquin Acid, Zinc(II)-Specific Fluorescing Agents :

    • The compound has been utilized in the synthesis of zinc(II)-specific fluorescing agents, indicating its relevance in biochemistry and molecular biology research (Mahadevan et al., 1996).
  • Synthesis and Analgesic-Antiinflammatory Activities :

    • Ethyl 2-(2-fluoro-5-methyl-phenoxy)acetate is involved in the synthesis of compounds with potential analgesic and anti-inflammatory activities, suggesting its utility in the development of new pharmaceuticals (Agudoawu & Knaus, 2000).
  • Anti-inflammatory and Antimicrobial Agents :

    • Derivatives of this compound have been synthesized and evaluated for anti-inflammatory activity and antimicrobial testing, further underscoring its importance in medicinal chemistry (Karabasanagouda et al., 2008).
  • Electrosynthesis and Photochemical Applications :

    • Ethyl 2-(2-fluoro-5-methyl-phenoxy)acetate is used in electrosynthesis and has applications in photochemical reactions, revealing its significance in organic chemistry and material sciences (Murakami, Ishii, & Fuchigami, 2004).
  • Preparation of Fluoroionophores :

    • The compound has been used in the development of fluoroionophores, indicating its potential in the creation of specific metal recognizers and its application in analytical chemistry (Hong et al., 2012).

properties

IUPAC Name

ethyl 2-(2-fluoro-5-methylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-3-14-11(13)7-15-10-6-8(2)4-5-9(10)12/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQOCJIESSBNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-fluoro-5-methylphenoxy)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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